2,2'-Biphenylylene phosphite 2,2'-Biphenylylene phosphite
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804288
InChI: InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6
Molecular Formula: C36H24O6P2
Molecular Weight: 614.5 g/mol

2,2'-Biphenylylene phosphite

CAS No.:

Cat. No.: VC13804288

Molecular Formula: C36H24O6P2

Molecular Weight: 614.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Biphenylylene phosphite -

Specification

Molecular Formula C36H24O6P2
Molecular Weight 614.5 g/mol
IUPAC Name 6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine
Standard InChI InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H
Standard InChI Key IPQAVPSRFZSTFY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,2'-Biphenylylene phosphite features a biphenylylene scaffold where two phenyl rings are connected at their 2,2' positions. Each phosphorus atom is integrated into a dioxaphosphepin ring system, forming a dibenzo[d,f] dioxaphosphepin moiety . The compound’s IUPAC name, 6-[2-(2-benzo[d] benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1, benzodioxaphosphepine, reflects its intricate bicyclic structure .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₃₆H₂₄O₆P₂
Molecular Weight614.5 g/mol
SMILES NotationC1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6
InChIKeyIPQAVPSRFZSTFY-UHFFFAOYSA-N

Conformational Dynamics

Crystallographic analyses of related biphenylylene phosphorochloridite complexes reveal that the biphenylylene backbone adopts a twisted conformation in the solid state . This geometry minimizes steric hindrance between adjacent substituents while allowing π-π interactions between aromatic rings. Nuclear magnetic resonance (NMR) studies further indicate rapid interconversion between R and S enantiomers in solution, mediated by low-energy transition states .

Synthesis and Preparation

Precursor Routes

2,2'-Biphenylylene phosphite is synthesized via transesterification or nucleophilic substitution reactions starting from 2,2'-biphenylene phosphorochloridite (C₁₂H₈O₂PCl) . The phosphorochloridite itself is prepared by reacting 2,2'-biphenol with phosphorus trichloride (PCl₃) under anhydrous conditions :

2,2’-Biphenol+PCl32,2’-Biphenylene phosphorochloridite+HCl\text{2,2'-Biphenol} + \text{PCl}_3 \rightarrow \text{2,2'-Biphenylene phosphorochloridite} + \text{HCl}

Subsequent treatment with diols or alcohols yields the phosphite derivative. For example, reaction with ethylene glycol under base catalysis produces the target compound .

Purification and Isolation

The crude product is typically purified via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Crystallization from dichloromethane-hexane mixtures yields analytically pure material, as confirmed by melting point analysis and NMR spectroscopy .

Chemical Reactivity and Applications

Nucleophilic Displacement Reactions

The phosphorus centers in 2,2'-biphenylylene phosphite exhibit electrophilic character, enabling nucleophilic substitution reactions. For instance, treatment with amines or thiols displaces the alkoxy groups, forming phosphoramidites or thiophosphites :

(RO)2P(O)H+R’NH2(RO)(R’NH)P(O)H+ROH\text{(RO)}_2\text{P(O)H} + \text{R'NH}_2 \rightarrow \text{(RO)(R'NH)P(O)H} + \text{ROH}

Notably, hydrolysis studies of analogous molybdenum complexes reveal that substitution at one phosphorus center accelerates reactivity at the second center, a phenomenon attributed to electronic polarization .

Ligand Behavior in Coordination Chemistry

2,2'-Biphenylylene phosphite derivatives act as bidentate ligands in transition-metal catalysis. For example, cis-Mo(CO)₄ complexes incorporating this ligand demonstrate axial chirality, which is critical for enantioselective transformations . The ligand’s bulky aryl groups enforce a rigid coordination geometry, enhancing stereochemical control in catalytic cycles .

Table 2: Catalytic Applications of Phosphite Ligands

ApplicationKey FindingSource
Asymmetric HydrogenationHigh enantiomeric excess (ee > 90%)
C–C Coupling ReactionsImproved turnover numbers (TONs)

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits good solubility in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) . It is stable under inert atmospheres but susceptible to hydrolysis in the presence of moisture, necessitating anhydrous handling conditions .

Spectroscopic Signatures

  • ³¹P NMR: A single resonance at δ 120–130 ppm, consistent with phosphite structures .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, with coupling constants (J = 8–10 Hz) indicative of biphenylylene spin systems .

Recent Advances and Future Directions

Recent studies have explored the use of 2,2'-biphenylylene phosphite in photoactive coordination polymers and metal-organic frameworks (MOFs) . Computational modeling suggests that its extended π-system could facilitate charge transport in optoelectronic materials . Future research should prioritize:

  • Mechanistic studies of its role in enantioselective catalysis.

  • Development of water-stable derivatives for aqueous-phase applications.

  • Exploration of its redox activity in energy storage systems.

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